molecular formula C20H17N5O2 B2506753 2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1251579-40-4

2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2506753
CAS No.: 1251579-40-4
M. Wt: 359.389
InChI Key: SQXQIPGFRNQEHW-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring an indole ring system, a pyridine moiety, and an azetidine ring. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Various azetidine derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: The indole and pyridine moieties are known to interact with biological targets, making it useful in drug discovery.

  • Medicine: It may have therapeutic potential due to its structural similarity to biologically active compounds.

  • Industry: It can be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The exact mechanism of action of this compound depends on its biological target. it is likely to involve interactions with enzymes or receptors due to the presence of the indole and pyridine rings. These interactions could modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid derivatives

  • Pyridine derivatives

  • Azetidine derivatives

Uniqueness: This compound is unique due to its combination of indole, pyridine, and azetidine rings, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18(9-13-10-22-16-6-2-1-5-15(13)16)25-11-14(12-25)20-23-19(24-27-20)17-7-3-4-8-21-17/h1-8,10,14,22H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXQIPGFRNQEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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